2-Chloro-5-(trifluoromethyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIZARUATMVYRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193884 | |
| Record name | Phenol, 2-chloro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40889-91-6 | |
| Record name | Phenol, 2-chloro-5-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040889916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-chloro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-(trifluoromethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Chloro 5 Trifluoromethyl Phenol
Established Synthetic Routes to 2-Chloro-5-(trifluoromethyl)phenol
Traditional syntheses often rely on a sequential introduction of the required functional groups onto an aromatic scaffold. These methods are well-documented in the principles of organic synthesis and typically involve robust, albeit sometimes harsh, reaction conditions.
This strategy involves the stepwise functionalization of a phenol-based starting material. A logical approach begins with a commercially available trifluoromethyl-substituted phenol (B47542), followed by regioselective chlorination.
The key transformation is the electrophilic chlorination of 3-(trifluoromethyl)phenol (B45071). The hydroxyl group is a powerful ortho-, para-directing group in electrophilic aromatic substitution, while the trifluoromethyl group is a deactivating meta-director. Consequently, the chlorination is directed to the positions ortho and para to the hydroxyl group. This results in a mixture of products, from which the desired this compound must be separated.
The reaction of hypochlorous acid (HOCl) with phenolic compounds proceeds via an electrophilic attack on the aromatic ring. nih.gov The initial products of phenol chlorination are typically 2- and 4-chlorophenol, with subsequent reactions leading to di- and tri-chlorinated species. nih.govgfredlee.com In the case of a substituted phenol, the regiochemical outcome is dictated by the combined directing effects of the existing substituents.
Table 1: Plausible Synthesis via Chlorination of a Phenolic Precursor
| Starting Material | Reagent | Expected Major Products |
| 3-(Trifluoromethyl)phenol | Cl₂ or SO₂Cl₂ | This compound, 4-Chloro-5-(trifluoromethyl)phenol, 6-Chloro-5-(trifluoromethyl)phenol |
The separation of these isomers can be challenging and typically relies on physical methods such as fractional distillation or chromatography.
An alternative established route involves starting with a benzotrifluoride (B45747) ring that already possesses the desired chloro and trifluoromethyl substitution pattern and then introducing the hydroxyl group. A common method for introducing a hydroxyl group onto an aromatic ring is through the hydrolysis of a diazonium salt, which is in turn generated from an aniline (B41778) derivative.
This synthetic sequence would begin with 2-chloro-5-(trifluoromethyl)aniline. This amine is treated with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in the presence of a strong acid at low temperatures to form an intermediate diazonium salt. This salt is then heated in an aqueous solution to hydrolyze it, replacing the diazonium group with a hydroxyl group to yield the final product. This method is advantageous as it often provides high regiochemical purity, assuming the starting aniline is readily available.
Another potential, though often more challenging, pathway is the direct nucleophilic aromatic substitution of a halogen on a suitable precursor like 1,2-dichloro-4-(trifluoromethyl)benzene. In this case, a hydroxide (B78521) source would act as a nucleophile to displace one of the chlorine atoms. youtube.comlibretexts.org However, such reactions typically require harsh conditions (high temperature and pressure) and may suffer from a lack of selectivity between the two chlorine atoms.
Advanced and Novel Synthetic Approaches
Recent advances in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods for the functionalization of aromatic compounds. nih.gov These approaches are highly relevant to the synthesis of complex molecules like this compound.
The challenge of controlling regioselectivity in the functionalization of phenols is a major area of research. nih.govnih.gov Conventional electrophilic substitution on phenols often yields mixtures of ortho and para isomers. researchgate.net Advanced strategies aim to overcome this by using directing groups or specialized catalyst systems to achieve site-selective C-H functionalization. researchgate.net
For the synthesis of this compound, a key strategy would be the ortho-chlorination of 3-(trifluoromethyl)phenol. Recent literature describes various methods for the regioselective ortho-functionalization of phenols. acs.orgresearchgate.net For example, new reagents formed in situ, such as by mixing PIFA (phenyliodine bis(trifluoroacetate)) with aluminum chloride, have been shown to achieve highly regioselective ortho-chlorination of phenols and their ethers. researchgate.net Such a method could potentially be applied to 3-(trifluoromethyl)phenol to favor the formation of the desired 2-chloro isomer over other products.
Catalytic methods, particularly those employing transition metals, play an increasingly vital role in addressing the challenges of chemo- and regioselectivity in phenol functionalization. acs.orgacs.org These methodologies provide efficient pathways for C-H activation, allowing for the direct introduction of functional groups without the need for pre-functionalized substrates. researchgate.net
Several catalytic systems have been developed for the ortho-selective functionalization of free phenols:
Copper-Catalyzed Reactions : Copper catalysts have been used for ortho-C–H bond functionalization, such as aminomethylation and alkylation, with the hydroxyl group acting as a directing element. nih.gov
Palladium-Catalyzed Reactions : Palladium catalysts are effective for the ortho-C–H allylic alkylation of phenols with 1,3-dienes, demonstrating high precision and regioselectivity. acs.org
Iridium-Promoted Reactions : Iridium complexes have been shown to promote the regioselective ortho-functionalization of phenols through the formation of stable iridium-cyclohexadienone intermediates, which can then be converted to the ortho-functionalized phenol. acs.org
While not yet specifically reported for the synthesis of this compound, these catalytic C-H functionalization strategies represent a promising frontier. A hypothetical catalytic route could involve the direct, ortho-selective C-H chlorination of 3-(trifluoromethyl)phenol using a tailored transition-metal catalyst.
Table 2: Examples of Catalytic Systems for Phenol Functionalization
| Catalyst System | Type of Functionalization | Selectivity |
| Copper(II) with an oxidant | Cross-dehydrogenative aminomethylation | Ortho-selective nih.gov |
| Palladium(0) with diphosphine ligand | C-H allylic alkylation with dienes | Ortho-selective acs.org |
| Iridium (Cp*Ir unit) | Nucleophilic addition followed by oxidation | Ortho-selective acs.org |
| Cobalt(II)[salen] | Aerobic oxidative cross-coupling | Para-selective nih.gov |
The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and are economically viable. researchgate.net Applying these principles to the synthesis of this compound involves exploring alternative reaction conditions and reagents.
Potential green approaches could include:
Biocatalysis : The use of enzymes (biocatalysts) can offer high selectivity under mild conditions, such as neutral pH and ambient temperature, reducing energy consumption and the need for protecting groups. researchgate.net A hypothetical biocatalytic route might employ a halogenase enzyme for the selective chlorination of 3-(trifluoromethyl)phenol.
Electrochemical Synthesis : Electro-organic synthesis offers an alternative green approach by using electricity to drive reactions, often avoiding harsh chemical oxidants or reductants. researchgate.net An electrochemical method could be devised for either the chlorination step or for a hydroxyl group introduction, minimizing waste streams.
Catalyst Reusability : The development of heterogeneous catalysts that can be easily recovered and reused for multiple reaction cycles is a core tenet of green chemistry. nih.gov This reduces costs and the environmental impact associated with catalyst waste.
By integrating these advanced catalytic and green chemistry concepts, future synthetic routes to this compound are likely to become more efficient, selective, and sustainable.
Synthesis of Derivatives and Related Compounds
The chemical reactivity of this compound allows for its modification into a variety of derivatives. These reactions typically target the hydroxyl group or utilize the aromatic ring as a scaffold for building more complex molecules. The following subsections describe the synthesis of several key classes of these derivatives.
Phenoxy derivatives, or aryl ethers, can be synthesized from phenolic compounds through processes like the Williamson ether synthesis. This type of reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks an electrophilic substrate.
A representative synthesis for a related compound involves the reaction of a substituted phenol with a halogenated pyridine (B92270). For instance, 2-Chloro-4-(2-chloro-4-trifluoromethyl-phenoxy)-pyridine is formed by reacting 2-chloro-4-trifluoromethyl-phenol with 2-chloro-4-nitro-pyridine in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). prepchem.com The mixture is heated to facilitate the nucleophilic aromatic substitution, where the phenoxide displaces the nitro group on the pyridine ring. prepchem.com The general scheme for this type of reaction is outlined below.
Reaction Scheme:
Step 1: A solution of the phenol and the electrophilic co-reactant is prepared in a suitable solvent (e.g., DMF).
Step 2: A base (e.g., potassium carbonate) is added to deprotonate the phenol, forming the phenoxide.
Step 3: The reaction mixture is heated (e.g., to 80°C) to drive the substitution reaction to completion.
Step 4: The product is isolated through aqueous workup and extraction with an organic solvent. prepchem.com
A specific example of a commercially available phenoxy derivative is N-(2-chloro-5-trifluoromethyl-phenyl)-2-phenoxy-acetamide, which incorporates a phenoxy group into an acetamide (B32628) side chain attached to the analogous aniline. sigmaaldrich.com
Table 1: Synthesis of a Phenoxy Derivative
| Reactants | Reagents & Conditions | Product |
|---|
The synthesis of aminophenol derivatives related to this compound can be achieved through various routes, often involving the reduction of a nitro group to an amine. For example, the preparation of 2-chloro-5-aminophenol (B42359) is accomplished by the demethylation of 2-chloro-5-amino anisole (B1667542) using hydrobromic acid in acetic acid. prepchem.com
A more general and widely applicable method for introducing an amino group onto an aromatic ring containing a trifluoromethyl group is the reduction of a corresponding nitroaromatic precursor. This transformation can be applied to synthesize aminophenol derivatives by starting with a nitrophenol. The process typically involves:
Nitration: Introduction of a nitro group (-NO₂) onto the phenolic ring, if not already present in the starting material.
Reduction: Conversion of the nitro group to an amino group (-NH₂). This is commonly achieved through catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C) or by using chemical reducing agents like zinc in the presence of an ammonium (B1175870) salt.
For instance, the synthesis of 5-Ethoxy-2-(trifluoromethyl)aniline from 2-chloro-5-nitrobenzotrifluoride (B146372) involves a nucleophilic substitution to introduce the ethoxy group, followed by the reduction of the nitro group to yield the final aniline derivative. A similar strategy could be employed to create aminophenol derivatives from appropriate nitrophenol precursors.
Table 2: General Methods for Aminophenol Synthesis
| Precursor Type | Key Transformation | Common Reagents | Resulting Functional Group |
|---|---|---|---|
| Nitro-substituted Phenol | Reduction of Nitro Group | H₂/Pd-C or Zn/Ammonium Formate | Amino Group (-NH₂) |
Schiff bases are compounds containing a carbon-nitrogen double bond (imine) and are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. ajrconline.orgrecentscientific.com For the synthesis of Schiff bases derived from trifluoromethyl aniline analogues, such as 2-chloro-5-(trifluoromethyl)aniline, the amino group of the aniline reacts with the carbonyl group of an aldehyde or ketone.
The general procedure involves refluxing the aniline analogue with the desired carbonyl compound in a solvent like ethanol. science.gov The reaction is often catalyzed by a small amount of acid. The structure of the resulting Schiff base depends on the specific aniline and carbonyl compound used. nih.gov
Research has demonstrated the synthesis of a wide array of Schiff bases from various substituted anilines and aldehydes. ajrconline.orgnih.gov For example, a series of Schiff bases were prepared by reacting 5-(diethylamino)salicylaldehyde with different chlorinated and methylated anilines. nih.gov Another study details the reaction of 5-Chloro-2-hydroxy-4-methyl-acetophenone with a range of substituted anilines to produce ketimines (a subclass of Schiff bases). ajrconline.org This established methodology is directly applicable to the synthesis of Schiff bases from 2-chloro-5-(trifluoromethyl)aniline.
Table 3: Examples of Schiff Base Synthesis
| Amine Component | Carbonyl Component | Product Type |
|---|---|---|
| Substituted Anilines (e.g., 2-chloro-4-methylaniline) nih.gov | 5-(diethylamino)salicylaldehyde nih.gov | Imine (Schiff Base) |
| Substituted Anilines (e.g., 4-chloro-2-nitro-aniline) ajrconline.org | 5-Chloro-2-hydroxy-4-methyl-acetophenone ajrconline.org | Ketimine (Schiff Base) |
The 2-chloro-5-(trifluoromethyl)phenyl moiety serves as a valuable building block for the synthesis of more complex heterocyclic compounds, which are of significant interest in medicinal chemistry. nih.gov The trifluoromethyl group, in particular, can enhance the pharmacological properties of a molecule. nih.gov
One notable example is the synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives. In this process, a trifluoromethyl group is incorporated into the pyrimidine (B1678525) ring, which is fused to a thiazole (B1198619) ring. The synthesis can start from 4-amino-2-thioxo-thiazole-5-carboxamides, which are reacted with trifluoroacetic anhydride (B1165640). nih.gov This reaction leads to the formation of the pyrimidine ring, yielding a 5-(trifluoromethyl)-thiazolo[4,5-d]pyrimidine core structure. nih.gov Further modifications, such as chlorination of the pyrimidin-7-one, can introduce additional functionality. nih.gov
Another strategy involves the direct chlorination of a trifluoromethyl-substituted heterocycle. For example, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) can be selectively prepared by the chlorination of 3-trifluoromethylpyridine in the vapor phase at high temperatures or in the liquid phase with UV irradiation. google.com This demonstrates the creation of a chloro-trifluoromethyl-heterocyclic system that can be used in further synthetic steps. acs.org
Table 4: Examples of Heterocyclic Synthesis Incorporating Trifluoromethyl Groups
| Starting Material(s) | Key Reagent(s) | Resulting Heterocyclic System |
|---|---|---|
| 4-Amino-2-thioxo-thiazole-5-carboxamides nih.gov | Trifluoroacetic anhydride nih.gov | 5-(Trifluoromethyl)-thiazolo[4,5-d]pyrimidine nih.gov |
Chemical Reactivity and Transformation Mechanisms of 2 Chloro 5 Trifluoromethyl Phenol
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) on the 2-Chloro-5-(trifluoromethyl)phenol ring is governed by the directing effects of its substituents. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C4 and C6). Conversely, the chlorine atom is a deactivating group but also an ortho, para-director. The trifluoromethyl group is a strong electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position (C3, which is unavailable, and C5, which is occupied).
The combined effect of these groups makes the aromatic ring generally less reactive towards electrophiles than phenol (B47542) itself. However, the potent activating effect of the hydroxyl group still directs substitution primarily to the positions ortho and para to it. Therefore, electrophilic attack is most likely to occur at the C6 and C4 positions.
Nitration: The nitration of phenols often requires careful conditions to prevent oxidation and the formation of multiple products. byjus.com For substituted phenols like this compound, direct nitration with nitric acid, even when dilute, can be aggressive. byjus.commasterorganicchemistry.com In similar systems, such as the nitration of 2-chloro-4-methylphenol, an intermediate 4-nitrocyclohexa-2,5-dienone is formed via ipso-substitution (attack at a substituted position). rsc.org This intermediate can then rearrange to form the nitrophenol product. rsc.org For this compound, nitration would likely yield a mixture of 2-chloro-6-nitro-5-(trifluoromethyl)phenol and 2-chloro-4-nitro-5-(trifluoromethyl)phenol.
Halogenation: Due to the activating nature of the hydroxyl group, phenols undergo halogenation readily, often without the need for a Lewis acid catalyst. byjus.com Treatment with bromine water typically leads to polybromination. For this compound, controlled monohalogenation would be expected at the C6 or C4 positions.
| Reaction Type | Reagents | Predicted Major Products |
| Nitration | Dilute HNO₃ | 2-chloro-6-nitro-5-(trifluoromethyl)phenol, 2-chloro-4-nitro-5-(trifluoromethyl)phenol |
| Halogenation (Bromination) | Br₂ in CHCl₃ | 4-bromo-2-chloro-5-(trifluoromethyl)phenol, 6-bromo-2-chloro-5-(trifluoromethyl)phenol |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. libretexts.org The trifluoromethyl group (-CF3) on this compound is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. acs.org
The SNAr mechanism typically proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by elimination of the leaving group. libretexts.org For this reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex.
In this compound, the -CF3 group is meta to the chlorine atom. This positioning does not allow for direct resonance stabilization of the intermediate that would be formed if a nucleophile attacked the carbon bearing the chlorine. However, the strong inductive effect of the -CF3 group, combined with the presence of the hydroxyl group (which can be deprotonated under basic conditions to provide further activation), can still facilitate nucleophilic substitution, albeit likely requiring forcing conditions such as high temperatures or very strong nucleophiles. libretexts.org For instance, reactions with strong nucleophiles like amines or alkoxides could potentially displace the chlorine atom. youtube.com
Oxidation and Reduction Pathways
Oxidation: Phenols are susceptible to oxidation, and the products depend on the oxidant used. Strong oxidizing agents can degrade the aromatic ring. Milder oxidation can lead to the formation of quinones. nih.gov The oxidation of phenols can proceed via a complex mechanism involving radical intermediates. nih.gov For this compound, oxidation could potentially yield a substituted benzoquinone. The presence of the electron-withdrawing groups may make the phenol more resistant to oxidation compared to unsubstituted phenol.
Reduction: The reduction of this compound can target either the aromatic ring or the chlorine substituent. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), can reduce the aromatic ring to a cyclohexanol (B46403) derivative under forcing conditions. Under milder conditions, the same catalysts can be used for hydrodechlorination, replacing the chlorine atom with a hydrogen atom to yield 3-(trifluoromethyl)phenol (B45071).
Hydrolysis and Degradation Mechanisms
Under acidic conditions, the C-Cl and C-F bonds of this compound are generally stable. The trifluoromethyl group is highly resistant to hydrolysis under acidic conditions due to the strength of the carbon-fluorine bonds. The primary reaction under strong acidic conditions might involve protonation of the hydroxyl group, but cleavage of the substituents from the aromatic ring is not a typically favored pathway.
Under basic or neutral pH conditions, the trifluoromethyl group can undergo hydrolysis. A study on the hydrolysis of the related compound 2-trifluoromethylphenol in a neutral phosphate (B84403) buffer at mild temperatures (34°C to 69°C) showed that it liberates fluoride (B91410) anions consecutively to form salicylic (B10762653) acid. mdpi.com The rate of this hydrolysis was found to be enhanced at a higher pH. mdpi.com A similar pathway could be anticipated for this compound, where the -CF3 group is hydrolyzed to a carboxylic acid, potentially forming 3-chloro-4-hydroxybenzoic acid.
Quinone Methide Formation: Quinone methides (QMs) are reactive intermediates that can be formed from phenols, particularly under basic conditions or through oxidation or photolysis. nih.govmdpi.com They are formed by the formal loss of a substituent from a methyl group (or a related group) on the phenol ring. While this compound does not have a methyl group, related reactive intermediates can be formed. The formation of QMs is highly dependent on the substituents present on the phenol ring. acs.orgnih.gov Electron-donating groups tend to stabilize QMs, while electron-withdrawing groups are destabilizing. acs.org The formation of a quinone methide-like intermediate from this compound would likely be part of a more complex degradation or reaction pathway rather than a stable, isolable species. Theoretical studies have identified mechanisms like elimination unimolecular conjugate base (E1cb) and water-aided intramolecular water elimination for QM formation from hydroxymethylphenols under basic conditions. mdpi.com
The photolytic degradation of halogenated phenols in aqueous solutions is an important environmental process. Irradiation with UV light can lead to the cleavage of the carbon-halogen bond. nih.gov For chlorinated phenols, photodegradation often results in the substitution of chlorine atoms with hydroxyl groups, followed by potential polymerization. nih.gov
Studies on related fluorinated phenols show that photolysis can lead to the cleavage of the C-F bond to form quinone methide intermediates, which then react rapidly with water. nih.gov The rate of photolysis is often dependent on the pH of the solution. For 2-(trifluoromethyl)phenol (B147641), the photolysis rate constant was significantly higher at pH 10 compared to pH 7 or pH 5.
| Compound | Conditions | Rate Constant (k) | Reference |
| 2-(Trifluoromethyl)phenol | pH 5 Buffer, UV light | 3.52 ± 0.07 h⁻¹ | nih.gov |
| 2-(Trifluoromethyl)phenol | pH 7 Buffer, UV light | 26.4 ± 0.64 h⁻¹ | nih.gov |
| 2-(Trifluoromethyl)phenol | pH 10 Buffer, UV light | 334.1 ± 93.45 h⁻¹ | nih.gov |
The degradation pathway for this compound under photolytic conditions would likely involve initial cleavage of the C-Cl bond, which is generally weaker than the C-F bonds, to form a radical intermediate. This could be followed by reactions with water or other species, leading to a cascade of degradation products.
Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)
Metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which typically employs a palladium catalyst to couple an organoboron species with an organohalide, is a prominent example. nih.gov
In the context of this compound, the carbon-chlorine bond can serve as a handle for such coupling reactions. The general mechanism for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
The reactivity of the C-Cl bond in this compound is influenced by the electronic nature of the substituents on the aromatic ring. The strongly electron-withdrawing trifluoromethyl group (-CF3) can enhance the electrophilicity of the carbon atom attached to the chlorine, potentially facilitating the oxidative addition step. However, the electron-donating hydroxyl group (-OH) can have a counteracting effect. For the Suzuki-Miyaura coupling of aryl chlorides, which are generally less reactive than bromides or iodides, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst and stronger bases is often necessary to promote the reaction. libretexts.org
A systematic investigation into the Suzuki-Miyaura couplings of various halophenols with phenol boronic acids using a heterogeneous Pd/C catalyst in water has been conducted. nih.gov This study revealed that the position of the substituents significantly impacts reactivity. nih.gov While this study did not specifically include this compound, the findings for other chlorophenols can provide insights into its expected behavior. For instance, the coupling of chlorophenols generally requires more forcing conditions, such as microwave irradiation, compared to iodophenols. nih.gov
Below is a representative table of conditions that have been successfully employed for the Suzuki-Miyaura coupling of chlorophenols, which could be adapted for this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chlorophenols
| Parameter | Condition |
|---|---|
| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, XPhos) |
| Boron Source | Arylboronic acid or arylboronic acid pinacol (B44631) ester |
| Base | Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃) |
| Solvent | Toluene, 1,4-Dioxane, or water nih.gov |
| Temperature | 80-120 °C (often with microwave heating for chlorophenols) nih.gov |
Mechanistic Studies of Cascade Reactions Involving Phenol Derivatives
Cascade reactions, also known as tandem or domino reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. These reactions are highly efficient and can rapidly generate molecular complexity from simple starting materials. rsc.org
While specific mechanistic studies of cascade reactions involving this compound are not extensively documented in the literature, the reactivity of other phenol derivatives provides a basis for postulating potential cascade pathways. For example, light-driven cascade reactions of 2-allylphenol (B1664045) derivatives have been developed for the synthesis of 2,3-dihydrobenzofurans. acs.orgnih.gov This process is initiated by the photochemical activity of the phenolate (B1203915) anion. acs.orgnih.gov
A plausible, albeit hypothetical, cascade reaction involving this compound could be designed. For instance, a reaction could be initiated at the phenolic hydroxyl group, which then triggers a subsequent transformation involving the chloro substituent. A possible sequence could involve an initial O-alkylation or O-arylation, followed by an intramolecular cyclization that displaces the chloride ion. The feasibility of such a cascade would be highly dependent on the nature of the reacting partner and the reaction conditions.
Mechanistic studies on the dichlorination of 2-phenoxypyridine (B1581987) have proposed a palladacycle intermediate. rsc.org This suggests that the phenol oxygen can act as a directing group in metal-catalyzed C-H functionalization reactions, which could be the initial step in a cascade sequence. rsc.org
The formation of fused tricyclic systems through a cascade reaction of alkynols with aminophenylpropynols, involving the formation of four new bonds in a single reaction, highlights the potential of cascade processes to build complex molecular architectures. rsc.org While mechanistically different, this illustrates the power of designing reaction sequences where the functionalities of the starting materials are strategically employed to drive the reaction forward through multiple steps.
Applications in Advanced Organic Synthesis
Intermediate in Pharmaceutical Synthesis
In the pharmaceutical sector, 2-Chloro-5-(trifluoromethyl)phenol is valued as a key starting material for synthesizing various therapeutic agents. chemimpex.com The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of a drug molecule, potentially improving its efficacy and pharmacokinetic profile. chemimpex.com
Precursor to Drug Candidates
This compound, also known by its synonym 4-Chloro-3-hydroxybenzotrifluoride, serves as a precursor in the synthesis of significant drug candidates. chemdad.comnih.gov A notable example is its role in the synthetic pathway of Sorafenib, a multi-kinase inhibitor used in cancer therapy. The phenol (B47542) can be converted into the key intermediate 4-chloro-3-(trifluoromethyl)aniline (B120176). This aniline (B41778) derivative is a critical component that reacts with other moieties, such as 4-chloro-N-methylpicolinamide and an isocyanate, to form the final complex structure of Sorafenib. nih.gov Various synthetic methods have been developed for Sorafenib, highlighting the industrial importance of intermediates like 4-chloro-3-(trifluoromethyl)aniline. nih.govgoogle.com
| Drug Candidate/Intermediate | Synthetic Role of this compound | Therapeutic Class |
| Sorafenib | Precursor to the 4-chloro-3-(trifluoromethyl)aniline intermediate. nih.govgoogle.com | Multi-kinase inhibitor (Antineoplastic) |
| 4-Chloro-3-(trifluoromethyl)aniline | Direct synthetic derivative of this compound. | Key intermediate |
Role in the Synthesis of G-protein-coupled Receptor Agonists
The 2-chloro-5-(trifluoromethyl)phenyl scaffold is incorporated into complex molecules that have potential applications in modulating biological targets such as G-protein-coupled receptors (GPCRs). While specific agonist activity is part of detailed drug discovery programs, the synthesis of compounds containing this moiety for pharmacological screening is documented. Examples include the synthesis of complex acetamide (B32628) and sulfonamide derivatives, which are classes of compounds often explored for activity at GPCRs and other biological targets.
Research has led to the synthesis of molecules such as:
N-(2-chloro-5-trifluoromethyl-phenyl)-2-(4-phenyl-piperazin-1-yl)-acetamide sigmaaldrich.com
2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE
These syntheses demonstrate the utility of this compound as a building block for creating structurally diverse and complex molecules intended for biological evaluation.
Intermediate in Antiviral Compound Synthesis
The trifluoromethyl group is a common feature in modern antiviral drugs. However, based on a review of available literature, the direct use of this compound as a key intermediate in the synthesis of commercially significant or late-stage clinical antiviral compounds is not prominently documented. Antiviral research often employs related structures, such as fluorinated benzimidazoles, but a direct synthetic lineage from this specific phenol is not clearly established in the reviewed sources. google.comnih.gov
Intermediate in Agrochemical Synthesis
In the agrochemical industry, this compound is recognized as a useful intermediate for creating active ingredients for crop protection. chemimpex.comchemimpex.com Its structure contributes to the efficacy of pesticides designed to control a variety of agricultural threats.
Herbicides and Fungicides
The compound is utilized in the formulation and synthesis of herbicides and fungicides. chemimpex.comchemimpex.com The chlorinated and trifluoromethylated phenyl structure is a key toxophore in certain classes of agrochemicals. While the closely related 2-chloro-5-(trifluoromethyl)pyridine (B1661970) is a well-documented precursor to major herbicides like fluazifop (B150276) and fungicides like fluazinam, specific commercial examples deriving directly from the phenol are less detailed in the public domain. nih.gov Nevertheless, its role as a building block for developing new herbicidal and fungicidal agents remains a focus of research. chemimpex.comchemimpex.com
Insecticides and Other Pesticide Formulations
Role in Material Science and Polymer Chemistry
The incorporation of fluorinated building blocks like this compound into polymers can lead to materials with enhanced properties.
While specific research detailing the use of this compound in the synthesis of advanced materials is limited in publicly accessible literature, it is known that the introduction of trifluoromethyl groups into polymer backbones can significantly improve thermal stability, chemical resistance, and optical properties. This compound can be used in the formulation of advanced materials, potentially enhancing properties such as thermal stability and chemical resistance in coatings and plastics. jfda-online.com
As an organic building block, this compound holds potential for the development of new polymers. sigmaaldrich.com Its phenolic hydroxyl group can be used for polymerization reactions, such as the synthesis of polyethers or polycarbonates. The presence of the chloro and trifluoromethyl substituents on the aromatic ring would be expected to impart unique properties to the resulting polymers, such as increased glass transition temperatures and reduced flammability. However, specific examples of new polymers derived from this compound are not extensively documented in the available scientific literature.
Application in Analytical Chemistry as a Reagent
In analytical chemistry, derivatization is a common technique used to modify analytes to improve their chromatographic behavior and detectability, particularly in gas chromatography (GC). phenomenex.comresearch-solution.com Phenolic compounds are often derivatized to increase their volatility and reduce peak tailing. research-solution.com While specific methods detailing the use of this compound as a derivatizing reagent are not readily found, its chemical nature makes it a potential candidate for such applications. It could also serve as an internal standard in the analysis of other halogenated or trifluoromethylated phenolic compounds in environmental or biological samples, due to its distinct mass spectrum and chromatographic retention time. For example, EPA Method 8041A for the analysis of phenols by gas chromatography involves the derivatization of phenols to improve analysis, and a compound like this compound could potentially be analyzed or used as a standard in such methods.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other properties of a molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for calculating the optimized geometry of molecules, which corresponds to the lowest energy conformation. The process involves using functionals, such as B3LYP, and a basis set (e.g., 6-311G(d,p)) to find the equilibrium geometry by minimizing the forces on each atom. nih.govnih.gov
Table 1: Representative Theoretical vs. Experimental Bond Parameters for a Related Schiff Base This table illustrates the typical agreement between calculated (DFT) and experimental (X-ray) data for a structurally related molecule, 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol. nih.gov
| Parameter | Bond | Theoretical (Å) | Experimental (Å) |
| Bond Length | C=N | 1.290 | 1.283(8) |
| Bond Length | C-O | 1.342 | 1.357(8) |
The electronic properties of a molecule govern its reactivity and interactions. DFT is a primary method for calculating these characteristics.
HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. scirp.org The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and chemical reactivity. scirp.org A small HOMO-LUMO gap suggests high chemical reactivity and polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.orgresearchgate.net Studies on similar compounds, like quinoline, show how this energy gap can explain charge transfer interactions within the molecule, which are responsible for its bioactivity. scirp.org
Molecular Electrostatic Potential (MEP) : The Molecular Electrostatic Potential is a visual representation of the charge distribution around a molecule. nih.gov It is mapped onto the electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. nih.govresearchgate.net For 2-Chloro-5-(trifluoromethyl)phenol, an MEP map would likely show a negative potential around the electronegative oxygen, chlorine, and fluorine atoms, indicating these as potential sites for hydrogen bonding and electrophilic interactions. The hydrogen of the hydroxyl group would exhibit a positive potential, marking it as a site for nucleophilic attack. nih.govnih.gov
Computational methods are essential for interpreting and predicting spectroscopic data.
NMR Chemical Shifts : Predicting Nuclear Magnetic Resonance (NMR) chemical shifts using quantum chemical calculations is a powerful tool for structure elucidation. uni-muenchen.de The trifluoromethyl (-CF3) group is a particularly useful probe in ¹⁹F NMR studies due to the high sensitivity of the fluorine nucleus. nih.gov DFT calculations can compute the magnetic shielding around each nucleus (e.g., ¹H, ¹³C, ¹⁹F), which is then converted into a chemical shift value. uni-muenchen.denih.gov While a specific computational study for this compound was not found, research on other fluorinated molecules demonstrates that DFT methods can predict ¹⁹F NMR chemical shifts with good accuracy, helping to distinguish between different chemical environments and molecular conformations. uni-muenchen.deworktribe.com
Non-linear optical (NLO) materials are crucial for applications in optoelectronics and photonics. Computational chemistry can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). journaleras.com A large hyperpolarizability value is indicative of significant NLO activity. journaleras.com The introduction of strong electron-donating groups (like -OH) and electron-withdrawing groups (like -CF3 and -Cl) on an aromatic ring can enhance NLO properties by facilitating intramolecular charge transfer.
A computational study on 5-(trifluoromethyl)pyridine-2-thiol (B7722606), a related heterocyclic compound, used DFT calculations to determine its NLO properties. The results showed a first hyperpolarizability (β) value significantly higher than that of the reference material, urea, suggesting it is a promising candidate for NLO applications. journaleras.com Similar calculations for this compound would quantify its potential as an NLO material. sphinxsai.commdpi.com
Table 2: Calculated NLO Properties for a Related Compound Data for 5-(trifluoromethyl)pyridine-2-thiol calculated at the B3LYP/6–311+G(d, p) level. journaleras.com
| Property | Symbol | Calculated Value | Unit |
| Dipole Moment | μ | 3.559 | Debye |
| Mean Polarizability | α | 14.611 x 10-24 | esu |
| First Hyperpolarizability | β | 318.780 x 10-32 | esu |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While quantum calculations are excellent for static properties, MD simulations provide insight into the dynamic behavior of a system, such as conformational changes, interactions with solvent molecules, or binding to a receptor site.
Currently, there are no specific molecular dynamics simulation studies available in the search results for this compound. Such a study could, for example, simulate the behavior of the molecule in an aqueous or lipid environment to understand its solvation properties and membrane permeability, which are influenced by its trifluoromethyl group. ontosight.ai
Thermodynamic Parameter Calculations
Quantum chemical calculations can be used to predict the thermodynamic properties of a molecule at a given temperature and pressure. mdpi.com These parameters include enthalpy of formation (ΔHf), entropy (S), and heat capacity (Cv). nih.govresearchgate.net These values are crucial for understanding the stability and reactivity of a compound under various conditions.
For example, DFT calculations have been used to determine the thermodynamic functions for compounds like o-chloro and p-chlorophenoxy acetic acid at the B3LYP/6-311++G(d,p) level of theory. nih.gov A similar study on novel benzofuroxan (B160326) derivatives also utilized computational methods to calculate their thermodynamic characteristics. mdpi.com For this compound, such calculations would provide fundamental data on its thermal stability and energy. nih.gov
Global Chemical Descriptors and Reactivity Analysis
The electronic and reactive characteristics of this compound can be quantified through a set of global chemical descriptors. These parameters, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide a framework for assessing the molecule's propensity to engage in chemical reactions.
The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.
From these foundational orbital energies, several key reactivity indices can be calculated:
Electronegativity (χ): This descriptor measures the power of a molecule to attract electrons to itself.
Chemical Hardness (η): This property quantifies the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Global Softness (S): As the reciprocal of chemical hardness, softness indicates the molecule's polarizability and its readiness to react.
Table 1: Global Chemical Descriptors for this compound (Note: The following table is a representative example based on general principles of computational chemistry, as specific experimental or calculated values for this compound are not available in the cited literature.)
| Descriptor | Symbol | Formula | Representative Value (a.u.) |
| HOMO Energy | EHOMO | - | Value not available |
| LUMO Energy | ELUMO | - | Value not available |
| Energy Gap | ΔE | ELUMO - EHOMO | Value not available |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Value not available |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Value not available |
| Global Softness | S | 1/(2η) | Value not available |
The reactivity analysis of this compound is intrinsically linked to these descriptors. For instance, regions of the molecule with a high HOMO density are susceptible to electrophilic attack, while areas with a high LUMO density are prone to nucleophilic attack. The calculated values of electronegativity and chemical hardness would further refine predictions of its behavior in various chemical environments.
Future computational studies are necessary to provide the precise data for the global chemical descriptors of this compound, which will in turn allow for a more detailed and quantitative reactivity analysis.
Structure Activity Relationship Sar Studies of 2 Chloro 5 Trifluoromethyl Phenol Derivatives
Influence of Trifluoromethyl Group on Biological Activity and Lipophilicity
The trifluoromethyl (-CF3) group is a key functional group in modern medicinal chemistry, prized for its unique electronic and steric properties that can profoundly alter a molecule's biological profile. mdpi.com Its incorporation into the 2-chloro-5-(trifluoromethyl)phenol scaffold significantly impacts both biological activity and lipophilicity.
The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing moiety. researchgate.net This electronic pull can influence the acidity of the phenolic hydroxyl group and modulate the molecule's interactions with biological targets. Furthermore, the -CF3 group is metabolically stable due to the strength of the carbon-fluorine bond, which can increase the bioavailability and in vivo half-life of drug candidates. researchgate.net
A crucial aspect of the -CF3 group is its contribution to lipophilicity, a property that affects a molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. mdpi.com The trifluoromethyl group generally increases the lipophilicity of a compound, which can enhance its absorption and distribution in the body. mdpi.comnih.gov This increased lipophilicity is often a key factor in improving the potency of bioactive molecules. For example, studies have shown that the addition of a -CF3 group can lead to a significant increase in biological activity compared to non-fluorinated analogues. nih.govmdpi.com
| Property | Influence of Trifluoromethyl (-CF3) Group | Reference |
| Electronic Effect | Strong electron-withdrawing | researchgate.net |
| Metabolic Stability | High, due to strong C-F bond | researchgate.net |
| Lipophilicity | Increases (Hansch π value of +0.88) | mdpi.com |
| Biological Activity | Can significantly enhance potency and binding selectivity | mdpi.comnih.gov |
Impact of Chlorine Substitution on Reactivity and Biological Properties
The position and presence of a chlorine atom on the phenolic ring are critical determinants of the molecule's reactivity and biological properties. Chlorine is an electron-withdrawing atom, which can decrease the oxidation rate constant of the phenol (B47542) ring through a sigma-electron withdrawing conductive effect. nih.gov However, the position of the chlorine atom also plays a crucial role.
When substituted at the ortho or para positions, chlorine can exhibit a pi-electron donating conjugative effect, which can counteract the negative impact of the conductive effect and, in some cases, increase the oxidation rate constant. nih.gov In the case of this compound, the chlorine is in the ortho position relative to the hydroxyl group. This ortho-substitution can also introduce a steric hindrance effect, which may decrease the rate of certain reactions. nih.gov
The reaction of phenols with chlorine is a complex process. The initial products are typically 2- and 4-chlorophenol, which can be further chlorinated to yield di- and tri-chlorinated phenols. nih.gov The substitution pattern significantly influences the products formed. For instance, chlorination of ortho- and para-substituted phenols tends to produce smaller amounts of ring cleavage products compared to meta-substituted phenols. nih.gov This highlights the importance of the chlorine position in determining the chemical fate and potential reactivity of chlorinated phenols in various environments.
| Substitution Position | Electronic Effect | Impact on Reactivity | Reference |
| Ortho | Electron-withdrawing (inductive), Electron-donating (conjugative), Steric hindrance | Can increase or decrease oxidation rate depending on the balance of effects | nih.gov |
| Meta | Electron-withdrawing (inductive) | Generally decreases reactivity towards electrophilic substitution | nih.gov |
| Para | Electron-withdrawing (inductive), Electron-donating (conjugative) | Can increase oxidation rate | nih.gov |
SAR in Antimicrobial and Antifungal Agents
Derivatives of this compound have been investigated for their potential as antimicrobial and antifungal agents. The combination of the chloro and trifluoromethyl groups on a phenolic scaffold can lead to potent activity against various pathogens.
For instance, a study on 2-chloro-5-trifluoromethoxybenzeneboronic acid, a related compound, demonstrated significant antifungal activity against Geotrichum candidum, the causative agent of sour rot in mustard root tubers. nih.gov At a concentration of 0.25 mg/mL, this compound completely inhibited mycelial growth and spore germination. nih.gov The study suggested that the compound's efficacy stems from its ability to disrupt the plasma membrane and mitochondrial integrity, leading to reduced respiratory function and increased oxidative stress. nih.gov
In the realm of antibacterial agents, SAR studies of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides, which incorporate a trifluoromethylphenyl moiety, have led to the discovery of potent inhibitors of bacterial phosphopantetheinyl transferase (PPTase). acs.org One of the optimized compounds, ML267, which features a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, was identified as a powerful inhibitor of this essential bacterial enzyme. acs.org This work underscores the potential of the trifluoromethyl and chloro-substituted aromatic rings in the design of novel antibacterial agents.
| Compound/Derivative Class | Target Organism/Enzyme | Key SAR Findings | Reference |
| 2-chloro-5-trifluoromethoxybenzeneboronic acid | Geotrichum candidum | Complete inhibition of mycelial growth at 0.25 mg/mL. | nih.gov |
| 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides | Bacterial Sfp-PPTase | The 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety contributes to potent enzyme inhibition. | acs.org |
SAR in Anticancer Agents and Other Pharmacological Applications
The structural motifs present in this compound are also of significant interest in the development of anticancer agents and other pharmacological therapies. The trifluoromethyl group is a common feature in many modern anticancer drugs, where it can enhance pharmacological properties. nih.gov
A study on new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives revealed their potential as anticancer agents. nih.gov It was hypothesized that combining the trifluoromethyl group with the thiazolo[4,5-d]pyrimidine (B1250722) structure could lead to compounds with improved bioavailability and therapeutic properties. nih.gov Among the synthesized compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active in an NCI-60 screening program. nih.gov
Furthermore, SAR studies on isoxazole-based molecules have highlighted the importance of the trifluoromethyl group in enhancing anticancer activity. nih.gov For example, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole showed significantly greater activity against human breast cancer cell lines (MCF-7) compared to its non-trifluoromethylated analog, with an IC50 value of 2.63 µM versus 19.72 µM. nih.gov This nearly eight-fold increase in activity underscores the profound impact of the -CF3 moiety. nih.gov
The chloro-substituent also plays a vital role. In the development of quinazoline-based EGFR kinase inhibitors, the presence of a chlorine atom in the meta position of the aniline (B41778) residue was found to increase the inhibitory activity. mdpi.com
| Compound Class | Target/Application | Key SAR Findings | Reference |
| 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines | Anticancer | The 7-chloro derivative showed the highest activity among the tested compounds. | nih.gov |
| 4-(trifluoromethyl)isoxazoles | Anticancer (MCF-7 cells) | The trifluoromethyl group increased potency by nearly eight-fold compared to the non-fluorinated analogue. | nih.gov |
| Quinazoline derivatives | EGFR Kinase Inhibitors | A chloro-substituent in the meta position of the aniline ring enhanced inhibitory activity. | mdpi.com |
Design and Synthesis of Analogues for SAR Exploration
The systematic exploration of SAR relies on the rational design and efficient synthesis of a library of analogues. For derivatives of this compound, this involves modifying the core structure by altering the substituents, their positions, and the linkers connecting different pharmacophores.
The synthesis of novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines for anticancer evaluation provides a case study in analogue design. nih.gov Starting from 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides, a series of derivatives were prepared by introducing different substituents at the N-3 position of the thiazole (B1198619) ring and by modifying the pyrimidine (B1678525) ring, for example, by chlorination of the 7-oxo group. nih.gov This approach allowed for a systematic investigation of how these structural changes affected the anticancer activity.
Environmental Fate and Degradation Studies
Abiotic Transformation Pathways
Abiotic transformation encompasses the degradation of a chemical compound through non-biological processes, such as reactions with water (hydrolysis) and degradation induced by light (photolysis).
Hydrolysis under Varying pH Conditions
No specific data from experimental studies on the hydrolysis of 2-chloro-5-(trifluoromethyl)phenol under different pH conditions have been identified. In principle, the stability of the chloro- and trifluoromethyl- substituents on the phenol (B47542) ring to hydrolysis can be influenced by the pH of the surrounding medium. However, without dedicated research, the hydrolysis rates and potential breakdown products under acidic, neutral, and alkaline conditions remain unknown.
Photolysis and UV-Light Stability
Detailed studies on the photolytic stability of this compound upon exposure to UV light are not available. The aromatic ring structure suggests potential for photodegradation. For related chlorophenols, UV irradiation can lead to the cleavage of the carbon-chlorine bond and further degradation of the aromatic ring. The presence of the trifluoromethyl group may influence the rate and pathway of photolysis, but specific research is required to determine the half-life and photoproducts of this compound.
Biotic Degradation Pathways
Biotic degradation involves the breakdown of chemical substances by living organisms, primarily microorganisms.
Microbial Degradation in Soil and Aquatic Environments
There is a notable absence of studies specifically investigating the microbial degradation of this compound in either soil or aquatic environments. Generally, halogenated phenols can be recalcitrant to biodegradation. The presence of both a chlorine atom and a trifluoromethyl group is expected to increase the persistence of the molecule in the environment. While microorganisms capable of degrading various chlorophenols have been isolated and studied, their efficacy against this specific compound has not been reported.
Identification of Microbial Metabolites
As no studies on the microbial degradation of this compound have been found, there is no information regarding the identification of any resulting microbial metabolites. The expected metabolic pathway would likely involve initial hydroxylation and/or dehalogenation steps, but the specific intermediate and final products are yet to be determined.
Environmental Persistence and Mobility
The environmental persistence and mobility of a chemical are key determinants of its potential to cause widespread and lasting environmental contamination. These properties are influenced by the compound's physicochemical characteristics and its susceptibility to various degradation processes.
Physicochemical Properties
The environmental behavior of this compound is largely governed by its physical and chemical properties. While specific experimental data for this compound is limited, its properties can be estimated based on its structure and data from similar compounds.
Table 1: Physicochemical Properties of this compound and a Structurally Related Compound
| Property | This compound | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-Benzoic acid (Analogue) | Source |
|---|---|---|---|
| Molecular Formula | C₇H₄ClF₃O | C₁₄H₇ClF₃NO₅ | nih.gov |
| Molecular Weight | 196.55 g/mol | 361.66 g/mol | nih.gov |
| Log Kow (Octanol-Water Partition Coefficient) | 3.4 (Predicted) | 4.17 (Predicted) | nih.govoecd.org |
| Water Solubility | Low (immiscible) | - | sigmaaldrich.com |
| Vapor Pressure | - | - | - |
| Henry's Law Constant | - | - | - |
Data for the analogue compound is based on a QSAR (Quantitative Structure-Activity Relationship) model from an OECD report and is provided for comparative purposes. oecd.org
The predicted high Log Kow value suggests that this compound has a tendency to partition from water into organic matter, such as soil and sediment, and to bioaccumulate in organisms. Its low water solubility further supports its likely association with particulate matter in aquatic systems. sigmaaldrich.com
Abiotic and Biotic Degradation
The persistence of this compound in the environment is dependent on its susceptibility to degradation through both abiotic (non-biological) and biotic (biological) processes.
Abiotic Degradation:
Hydrolysis: Studies on the related compound 2-(trifluoromethyl)phenol (B147641) indicate that the trifluoromethyl group can undergo hydrolysis to release fluoride (B91410) ions, a process that is favored at higher pH. oecd.org The half-life for this hydrolysis can be in the order of hours under specific conditions, suggesting that this could be a relevant degradation pathway for this compound in certain aqueous environments. oecd.org
Photolysis: The presence of the aromatic ring suggests that photolysis, or degradation by sunlight, could be a potential transformation pathway in surface waters. However, specific data on the photolytic half-life of this compound is not readily available.
Biotic Degradation:
The biodegradation of chlorinated and fluorinated aromatic compounds is a complex process. While specific studies on this compound are scarce, research on similar compounds provides some insights. For instance, the biodegradation of 2-chloro-5-nitrophenol (B15424) by the bacterium Cupriavidus sp. has been documented. nih.gov This process involves the initial reduction of the nitro group. The degradation of other chlorophenols often proceeds via hydroxylation and subsequent ring cleavage. sigmaaldrich.com It is plausible that microorganisms capable of degrading other halogenated phenols may also be able to transform this compound, although the presence of the stable trifluoromethyl group may hinder this process.
Mobility in Soil
The mobility of a chemical in soil is often described by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates that the chemical is likely to be strongly adsorbed to soil particles and therefore less mobile, reducing the risk of groundwater contamination. chemsafetypro.com
Table 2: Predicted Environmental Fate Parameters for a Structurally Related Compound
| Parameter | Predicted Value | Indication | Source |
|---|---|---|---|
| Predicted Ultimate degradation half-life (days) | 182 | Persistent | oecd.org |
| Log Koc | 2.54 (Calculated) | Moderate mobility | oecd.org |
| Log BCF (Bioconcentration Factor) | 2.41 (Predicted) | Potential for bioaccumulation | oecd.org |
Data is for the analogue 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-Benzoic acid from an OECD QSAR report. oecd.org
Based on the predicted Log Koc for a related compound, this compound may have moderate mobility in soil. oecd.org However, this is an estimation, and actual mobility will depend on various soil properties such as organic matter content, pH, and clay content.
Environmental Impact Assessments
The potential environmental impact of this compound is primarily related to its toxicity to aquatic organisms, a consequence of its potential release into water bodies from manufacturing processes or from the use and disposal of products containing it.
Aquatic Toxicity
Due to the lack of specific ecotoxicological data for this compound, the potential impact on aquatic life is inferred from data on related chlorophenols and from predictive models. Chlorophenols, in general, are known to be toxic to aquatic organisms. nih.govepa.gov
Table 3: Predicted and Experimental Aquatic Toxicity Data for Related Compounds
| Organism | Compound | Endpoint | Value (mg/L) | Source |
|---|---|---|---|---|
| Fathead Minnow (Pimephales promelas) | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-Benzoic acid (Analogue) | LC50 (96h) | 0.1111 (Predicted) | oecd.org |
| Bluegill (Lepomis macrochirus) | 2-Chlorophenol | LC50 (96h) | 6.59 | epa.gov |
| Fathead Minnow (Pimephales promelas) | 2-Chlorophenol | Chronic (No observed effect) | 3.9 | epa.gov |
LC50 (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of the test organisms within a specified time.
Potential for Bioaccumulation
The predicted Log BCF (Bioconcentration Factor) for a related compound suggests a potential for bioaccumulation in aquatic organisms. oecd.org This means that the chemical could accumulate in the tissues of fish and other aquatic life to concentrations higher than those in the surrounding water, potentially leading to adverse effects and transfer through the food chain.
Advanced Analytical Methodologies for 2 Chloro 5 Trifluoromethyl Phenol
Chromatographic Techniques
Chromatographic methods are fundamental for the separation and analysis of 2-chloro-5-(trifluoromethyl)phenol from complex matrices. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provide robust platforms for its identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. This technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. Subsequently, the separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for definitive identification. matec-conferences.orgthermofisher.com
For this compound, with a molecular weight of 196.55 g/mol , the mass spectrum exhibits a characteristic pattern. nih.gov The molecular ion peak ([M]+) is observed at a mass-to-charge ratio (m/z) of 196. nih.gov The presence of a chlorine atom results in an isotopic peak at m/z 198, with an intensity approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. nih.gov This isotopic pattern is a key feature for confirming the presence of a single chlorine atom in the molecule. The quantification of this compound using GC-MS is typically achieved by monitoring specific ions, a technique known as selected ion monitoring (SIM), which enhances sensitivity and reduces matrix interference. matec-conferences.org
Table 1: GC-MS Data for this compound
| Parameter | Value | Reference |
| Molecular Weight | 196.55 g/mol | nih.gov |
| Top Peak (m/z) | 196 | nih.gov |
| Second Highest Peak (m/z) | Not specified | |
| Third Highest Peak (m/z) | 198 | nih.gov |
This table summarizes key mass spectrometry data for the identification of this compound.
The use of appropriate GC columns, such as those with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, ensures good chromatographic separation of phenolic compounds. thermofisher.com While underivatized phenols can be analyzed directly, derivatization techniques, such as methylation or pentafluorobenzylation, can sometimes be employed to improve chromatographic properties and detection sensitivity, although this is not always necessary with modern sensitive MS detectors. settek.comepa.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of this compound. bldpharm.comsigmaaldrich.com It is particularly useful for compounds that are not easily volatilized or are thermally labile. HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
For the analysis of this compound, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The separation is based on the hydrophobicity of the analytes. Detection is often achieved using a UV detector, as the aromatic ring in this compound absorbs UV light. However, the use of a mass spectrometer as a detector (LC-MS) provides greater specificity and sensitivity. mdpi.com The purity of this compound can be assessed by HPLC, with commercial grades often specified at >98.0% purity as determined by this method. tcichemicals.com
LC-MS and LC-MS/MS for Trace Analysis and Metabolite Identification
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for the analysis of this compound, especially at trace levels and for the identification of its metabolites. bldpharm.commdpi.com This technique is essential in environmental monitoring and metabolic studies where the concentrations of the target compound and its transformation products are often very low.
LC-MS/MS involves the separation of the sample by LC, followed by ionization of the analyte and its subsequent fragmentation in the mass spectrometer. The initial mass spectrometer (MS1) selects the precursor ion of the target compound, which is then fragmented in a collision cell. The resulting product ions are then analyzed by a second mass spectrometer (MS2). This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and significantly reduces background noise. mdpi.com
The development of LC-MS/MS methods for phenolic compounds allows for their simultaneous identification and quantification in complex matrices. nih.govmdpi.com While specific metabolite identification studies for this compound are not extensively detailed in the provided search results, the general applicability of LC-MS/MS for identifying metabolites of phenolic compounds is well-established. mdpi.com The technique's ability to provide structural information from fragmentation patterns is crucial in elucidating the structures of unknown metabolites. mdpi.commdpi.com
Spectroscopic Techniques
Spectroscopic techniques provide invaluable information about the molecular structure of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are routinely used to confirm the identity and structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would show signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons provide information about their relative positions on the benzene (B151609) ring. rsc.orgchemicalbook.com
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment. nih.govchemicalbook.com The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. beilstein-journals.org
¹⁹F NMR (Fluorine-19 NMR): ¹⁹F NMR is particularly useful for compounds containing fluorine. The spectrum for this compound would show a singlet for the CF₃ group, and its chemical shift would be indicative of the electronic environment around the trifluoromethyl group. rsc.orgrsc.org
Table 2: NMR Data for this compound and Related Compounds
| Nucleus | Compound | Solvent | Chemical Shift (ppm) | Multiplicity/Coupling Constant (J) |
| ¹³C | This compound | Not specified | Not specified | Not specified |
| ¹⁹F | 2-(4-(trifluoromethyl)phenyl)pyridine | CDCl₃ | -62.6 | Not specified |
| ¹H | 2-chloro-5-(trifluoromethyl)benzonitrile | Not specified | Not specified | Not specified |
This table presents available NMR data for this compound and structurally related compounds to illustrate the application of the technique. Specific spectral data for the target compound was not fully available in the search results.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the O-H stretch of the phenolic group, C-H stretching of the aromatic ring, C=C stretching of the aromatic ring, C-O stretching, C-Cl stretching, and strong absorptions corresponding to the C-F stretching of the trifluoromethyl group. nih.govnih.gov The O-H stretching band is typically broad and found in the region of 3200-3600 cm⁻¹. The C-F stretching vibrations usually appear as strong bands in the 1000-1350 cm⁻¹ region. beilstein-journals.org
Raman Spectroscopy: Raman spectroscopy also provides information on the vibrational modes of the molecule. nih.gov It is particularly sensitive to non-polar bonds and can be a useful complementary technique to IR for a complete vibrational analysis. longdom.org For example, the symmetric stretching of the benzene ring is often strong in the Raman spectrum.
Table 3: Spectroscopic Data for this compound
| Technique | Source of Spectrum | Key Features | Reference |
| ATR-IR | Bio-Rad Laboratories, Inc. | Characteristic bands for O-H, C-H, C=C, C-O, C-Cl, and C-F functional groups. | nih.gov |
| FT-Raman | Bio-Rad Laboratories, Inc. | Complementary vibrational modes to IR, particularly for non-polar bonds. | nih.gov |
This table summarizes the available spectroscopic data for this compound.
Hyphenated Techniques for Comprehensive Analysis (e.g., HPLC-SPE-NMR-TOF-MS)
For a complete structural elucidation and sensitive detection of this compound, especially in complex mixtures, hyphenated analytical techniques are indispensable. A powerful combination is High-Performance Liquid Chromatography (HPLC) coupled with Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR) spectroscopy, and Time-of-Flight Mass Spectrometry (TOF-MS).
This integrated approach, often referred to as HPLC-SPE-NMR-TOF-MS, allows for the separation of the target analyte from a sample matrix, followed by its concentration and detailed structural analysis. chromatographyonline.comnih.gov
High-Performance Liquid Chromatography (HPLC): The initial step involves the separation of this compound from other components in a sample. A reversed-phase C18 column is typically employed, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. nih.gov
Solid-Phase Extraction (SPE): Post-separation, the analyte peak corresponding to this compound can be selectively trapped on an SPE cartridge. chromatographyonline.comnih.gov This step is crucial for concentrating the analyte and removing the HPLC mobile phase, which might interfere with subsequent NMR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The concentrated analyte is then eluted from the SPE cartridge into an NMR spectrometer. Both ¹H and ¹³C NMR spectra can be acquired, providing detailed information about the chemical environment of each proton and carbon atom in the molecule. This allows for unambiguous confirmation of the compound's structure, including the substitution pattern on the benzene ring.
Time-of-Flight Mass Spectrometry (TOF-MS): In parallel or in series, the eluent from the HPLC can be directed to a TOF-MS detector. This provides a highly accurate mass-to-charge ratio for the molecular ion and its fragments, confirming the elemental composition of this compound. nih.govuni.lu
The combination of these techniques provides a wealth of complementary information, leading to a confident identification and characterization of the analyte.
Table 2: Information Provided by HPLC-SPE-NMR-TOF-MS for the Analysis of this compound
| Technique | Information Obtained |
|---|---|
| HPLC | Retention time for identification and quantification. |
| SPE | Analyte concentration and solvent exchange. |
| ¹H NMR | Number and connectivity of hydrogen atoms. |
| ¹³C NMR | Number and types of carbon atoms. |
Compound Information
Table 3: List of Mentioned Compounds
| Compound Name | Synonyms | Molecular Formula | CAS Number |
|---|---|---|---|
| This compound | 4-Chloro-3-hydroxybenzotrifluoride | C₇H₄ClF₃O | 40889-91-6 nih.gov |
| Acetonitrile | C₂H₃N | 75-05-8 |
Future Research Directions and Emerging Trends
Development of More Sustainable Synthetic Routes
The traditional synthesis of halogenated and trifluoromethylated phenols often involves harsh reagents, multi-step processes, and the generation of significant waste streams. Future research will prioritize the development of more sustainable and efficient synthetic methodologies. A primary focus will be on "green chemistry" principles to minimize environmental impact.
Key areas of investigation will include:
Catalytic C-H Activation: Direct, late-stage functionalization of aromatic C-H bonds is a major goal in modern organic synthesis. Research will likely focus on developing selective catalysts (e.g., based on palladium, rhodium, or copper) for the direct chlorination and trifluoromethylation of phenol (B47542) precursors, thereby reducing the number of synthetic steps and the reliance on pre-functionalized starting materials.
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher yields, and easier scalability. Future efforts will explore the adaptation of synthetic routes for 2-Chloro-5-(trifluoromethyl)phenol to flow chemistry systems, potentially integrating catalytic steps for a more streamlined and efficient process.
Bio-catalysis: The use of enzymes or whole-cell systems for specific transformations represents a highly sustainable approach. Research may target the discovery or engineering of halogenases or other enzymes capable of selectively installing a chlorine atom at the C2 position of 3-(trifluoromethyl)phenol (B45071), offering a mild and highly specific alternative to chemical reagents.
Exploration of Novel Biological Activities and Therapeutic Applications
While its primary use has been as a synthetic intermediate, the inherent structural features of this compound—a chlorinated phenol core with a lipophilic trifluoromethyl group—suggest a potential for unexplored biological activities. The trifluoromethyl group is a well-known bioisostere for other chemical groups and can significantly enhance properties like metabolic stability and membrane permeability.
Future therapeutic research could target:
Antimicrobial Agents: Phenolic compounds are known for their antiseptic properties. The combination of a chloro and a trifluoromethyl group could lead to derivatives with potent and specific antimicrobial or antifungal activity. High-throughput screening of compound libraries containing this scaffold against various pathogens would be a logical first step.
Kinase Inhibitors: The trifluoromethyl group is a common feature in many kinase inhibitors used in oncology. Future research could involve using this compound as a starting fragment for the synthesis of novel kinase inhibitors, where the phenol oxygen can be used as an attachment point for further molecular elaboration.
Ion Channel Modulators: Halogenated phenols have been investigated for their effects on various ion channels. The specific substitution pattern of this compound could be explored for novel modulatory effects on neuronal or cardiac ion channels, potentially leading to new therapies for neurological disorders or arrhythmias.
Advanced Mechanistic Investigations of Chemical and Biological Transformations
A deeper understanding of how this compound behaves in chemical reactions and biological systems is crucial for its future application. Advanced analytical and computational techniques will be at the forefront of these investigations.
Emerging trends in this area include:
Computational Mechanistic Studies: Density Functional Theory (DFT) and other quantum chemical methods will be employed to model reaction pathways, transition states, and reaction kinetics for its synthesis and derivatization. This can help in optimizing reaction conditions and predicting the feasibility of novel transformations.
Enzymatic Degradation Pathways: To understand its biological fate and potential for bioremediation, studies will focus on identifying the specific enzymes (e.g., dioxygenases, reductases) and metabolic pathways involved in its degradation by microorganisms. This involves techniques like metabolite identification using mass spectrometry and protein crystallography to understand enzyme-substrate interactions.
Spectroscopic Analysis of Interactions: Advanced spectroscopic techniques, such as multidimensional NMR and X-ray crystallography, could be used to study the non-covalent interactions of this compound and its derivatives with biological targets like proteins and enzymes. This provides crucial insights into the structural basis of its biological activity.
Application of Artificial Intelligence and Machine Learning in SAR and Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. These computational tools can be applied to this compound and its derivatives to predict their properties and guide synthetic efforts.
Key applications include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on datasets of related compounds to build robust QSAR models. These models can predict the biological activity of novel, unsynthesized derivatives of this compound, allowing researchers to prioritize the most promising candidates for synthesis and testing.
In Silico ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates can be predicted using AI-powered models. Applying these models to virtual libraries of derivatives would help in the early identification of compounds with favorable pharmacokinetic and safety profiles, reducing late-stage failures in the drug development pipeline.
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties and known ligand-receptor interactions. Using the this compound scaffold as a starting point, these models could generate novel structures with high predicted affinity and selectivity for a specific biological target.
The table below illustrates a hypothetical application of ML-based prediction for a series of virtual derivatives.
| Virtual Derivative | Predicted Kinase Inhibition (IC50, nM) | Predicted Oral Bioavailability (%) |
| Derivative A | 150 | 45 |
| Derivative B | 25 | 60 |
| Derivative C | 500 | 30 |
| Derivative D | 35 | 55 |
Enhanced Environmental Monitoring and Remediation Strategies
The presence of halogenated and fluorinated organic compounds in the environment is a significant concern due to their potential persistence and toxicity. Future research must address the environmental impact of this compound.
Priorities in this domain will be:
Development of Ultrasensitive Sensors: Creating new analytical methods and sensors for the rapid, on-site detection of this compound in water and soil is a key research goal. This could involve electrochemical sensors or biosensors that are highly specific for this compound or its metabolites.
Advanced Oxidation Processes (AOPs): Research into AOPs, such as ozonation, Fenton-like reactions, and photocatalysis, will aim to develop effective methods for the complete mineralization of the compound into harmless substances like water, carbon dioxide, and halide ions.
Bioremediation and Phytoremediation: Investigating the potential of specific microorganisms or plants to absorb, accumulate, and degrade this compound offers a sustainable and low-cost approach to cleaning up contaminated sites. This includes identifying and engineering microbes or plants with enhanced degradation capabilities.
The following table outlines potential remediation strategies and their focus areas.
| Remediation Strategy | Research Focus | Desired Outcome |
| Advanced Oxidation | Optimization of catalyst and oxidant dosage | Complete mineralization to CO2, H2O, Cl-, F- |
| Bioremediation | Identification of novel microbial strains | Environmentally safe degradation |
| Phytoremediation | Screening of hyperaccumulating plant species | Soil and water cleanup using plants |
Q & A
Q. What spectroscopic techniques are recommended for characterizing 2-Chloro-5-(trifluoromethyl)phenol, and how can discrepancies between experimental and theoretical vibrational data be resolved?
Methodological Answer:
- Techniques: Use FT-IR and Raman spectroscopy to identify functional groups (e.g., C-Cl, CF₃, and phenolic -OH). Compare experimental wavenumbers with Density Functional Theory (DFT) simulations to assign vibrational modes .
- Resolving Discrepancies: Discrepancies often arise from solvent effects, crystal packing, or anharmonicity. Apply scaling factors (0.96–0.98) to theoretical data and use solvent correction models (e.g., Polarizable Continuum Model) to improve alignment .
Q. How can synthetic yields of this compound be optimized, and what factors influence regioselectivity in halogenation reactions?
Methodological Answer:
- Optimization: Vary reaction conditions (e.g., solvent polarity, temperature, and catalyst loading). For example, using thionyl chloride in benzene under reflux improves acyl chloride intermediate formation .
- Regioselectivity: Electron-withdrawing groups (e.g., -CF₃) direct electrophilic substitution to meta/para positions. Steric hindrance from chlorine substituents further modulates reactivity. Kinetic vs. thermodynamic control can be assessed via time-resolved NMR .
Q. What methods are reliable for assessing the purity of this compound, and how do HPLC and GC compare in resolving trace impurities?
Methodological Answer:
- HPLC: Preferred for polar impurities; use C18 columns with acetonitrile/water gradients. Detect phenolic intermediates at 254 nm .
- GC: Suitable for volatile byproducts (e.g., chlorinated solvents). Combine with mass spectrometry (GC-MS) to identify low-abundance species. Note: Derivatization (e.g., silylation) may be required for phenolic -OH groups .
Advanced Research Questions
Q. What mechanistic insights explain the environmental persistence of this compound, and how do degradation pathways vary under aerobic vs. anaerobic conditions?
Methodological Answer:
- Persistence: The -CF₃ group resists hydrolysis, while chlorine substituents inhibit microbial degradation. Use LC-MS/MS to monitor hydrolytic stability in simulated environmental matrices (pH 4–9) .
- Degradation Pathways:
- Aerobic: Oxidative cleavage by hydroxyl radicals (•OH) generates trifluoroacetic acid. Use EPR spectroscopy to confirm radical intermediates .
- Anaerobic: Reductive dechlorination occurs via microbial consortia (e.g., Dehalococcoides spp.). Track chloride release ion-chromatographically .
Q. How do chlorine and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions, and what strategies mitigate side reactions?
Methodological Answer:
- Reactivity: -CF₃ acts as a strong electron-withdrawing group, activating the ring for nucleophilic aromatic substitution. Chlorine at the ortho position directs coupling to the para site. Use X-ray crystallography to confirm regiochemistry .
- Mitigation: Employ Pd catalysts with bulky ligands (e.g., XPhos) to suppress homocoupling. Monitor reaction progress via in-situ IR to optimize stoichiometry .
Q. What in vitro models are suitable for evaluating the compound’s potential as an endocrine disruptor, and how does its toxicity profile compare to structurally similar chlorophenols?
Methodological Answer:
- Models: Use ERα/ERβ luciferase reporter assays (e.g., MELN cells) to assess estrogenic activity. Compare IC₅₀ values against bisphenol A via dose-response curves .
- Toxicity Trends: Chlorine at position 2 increases hepatotoxicity (measured via ALT/AST release in HepG2 cells), while -CF₃ enhances bioaccumulation (logP = 2.75). Cross-reference with QSAR models for chlorophenols .
Q. How can computational chemistry predict the compound’s interaction with biological targets, and what validation experiments are critical?
Methodological Answer:
- Prediction: Perform molecular docking (AutoDock Vina) against targets like cytochrome P450 enzymes. Use DFT to calculate binding energies of halogen-bonding interactions .
- Validation: Conduct competitive inhibition assays with recombinant enzymes (e.g., CYP3A4) and compare inhibition constants (Kᵢ) with docking scores. Validate metabolite profiles via HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
